2,4-Ditiouridina

Descripción general

Descripción

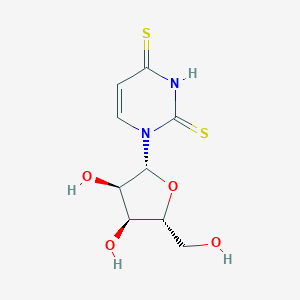

2,4-Dithiouridine is a modified nucleoside derived from uridine, where the oxygen atoms at positions 2 and 4 of the uracil ring are replaced by sulfur atoms.

Aplicaciones Científicas De Investigación

2,4-Dithiouridine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of modified nucleic acids and other complex molecules.

Biology: The compound is studied for its role in RNA structure and function, particularly in the context of RNA-protein interactions and RNA stability.

Medicine: Research is ongoing to explore its potential therapeutic applications, including antiviral and anticancer properties.

Industry: It is used in the development of novel materials and as a reagent in various chemical processes

Mecanismo De Acción

Target of Action

2,4-Dithiouridine is a uridine analog . It primarily targets DNA and RNA microhelixes . The compound interacts with these nucleic acid structures, influencing their stability and function .

Mode of Action

2,4-Dithiouridine interacts with its targets by forming base pairs within the DNA:RNA microhelixes . Specifically, it has been found to stabilize uracil:adenine (U:A) base pairs and destabilize uracil:guanine (U:G) wobble pairs .

Biochemical Pathways

It is known that the compound’s thio-substitution significantly increases the dipole moment of the a-type microhelixes, as well as the rise and propeller twist parameters . This suggests that 2,4-Dithiouridine may influence the three-dimensional structure and dynamics of nucleic acids, potentially affecting processes such as transcription and translation.

Análisis Bioquímico

Biochemical Properties

It is known that 2,4-Dithiouridine can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve various biochemical reactions .

Cellular Effects

It is known that 2,4-Dithiouridine can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed that 2,4-Dithiouridine exerts its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that 2,4-Dithiouridine can have long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 2,4-Dithiouridine vary with different dosages in animal models

Metabolic Pathways

It is known that 2,4-Dithiouridine can interact with various enzymes or cofactors .

Transport and Distribution

It is known that 2,4-Dithiouridine can interact with various transporters or binding proteins .

Subcellular Localization

It is known that 2,4-Dithiouridine can be directed to specific compartments or organelles .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dithiouridine typically involves the modification of uridine. One common method starts with the acetylation of the hydroxyl groups of uridine, followed by the transformation of the 4-oxo group into a 4-thio group using Lawesson’s reagent. The final step involves deacetylation with ammonia in methanol to yield the free 2,4-Dithiouridine nucleoside .

Industrial Production Methods: While specific industrial production methods for 2,4-Dithiouridine are not extensively documented, the general approach involves large-scale chemical synthesis using the aforementioned synthetic routes. The process is optimized for yield and purity, ensuring the compound meets the required standards for research and application.

Análisis De Reacciones Químicas

Types of Reactions: 2,4-Dithiouridine undergoes various chemical reactions, including:

Oxidation: The sulfur atoms can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to yield different thiol derivatives.

Substitution: The sulfur atoms can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Nucleophiles such as amines or thiols are used under mild to moderate conditions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .

Comparación Con Compuestos Similares

- 2-Thiouracil

- 4-Thiouracil

- 2,4-Dithiouracil

Comparison: 2,4-Dithiouridine is unique due to the presence of two sulfur atoms, which significantly alter its chemical and biological properties compared to its analogs. For instance, 2-Thiouracil and 4-Thiouracil have only one sulfur atom, leading to different reactivity and interaction profiles. The dual sulfur substitution in 2,4-Dithiouridine enhances its ability to form stable complexes with proteins and other biomolecules, making it a valuable tool in biochemical research .

Actividad Biológica

2,4-Dithiouridine (DUS) is a modified nucleoside that has garnered attention for its unique biological activities. This compound, characterized by the presence of two sulfur atoms in its structure, plays a significant role in various biological processes, particularly in RNA stability and antiviral activity. This article aims to provide a comprehensive overview of the biological activity of 2,4-Dithiouridine, including its synthesis, mechanism of action, and potential therapeutic applications.

Synthesis of 2,4-Dithiouridine

The synthesis of 2,4-Dithiouridine typically involves the thiolation of uridine derivatives. The process can be achieved through various chemical methods that introduce sulfur atoms at specific positions on the uridine structure. For instance, one common synthetic route involves the reaction of uridine with sulfur sources under controlled conditions to yield 2,4-dithiouridine in good yields.

Table 1: Synthetic Routes for 2,4-Dithiouridine

| Methodology | Yield (%) | Reference |

|---|---|---|

| Reaction with sulfur dichloride | 85 | |

| Thiolation using thiourea | 75 | |

| Base-mediated thiolation | 90 |

Antiviral Properties

2,4-Dithiouridine exhibits potent antiviral activity against several viruses. Its mechanism primarily involves interference with viral replication processes. Studies have shown that DUS can inhibit the replication of herpes simplex virus (HSV) and other RNA viruses by incorporating into viral RNA and disrupting normal viral protein synthesis.

- Case Study : A study demonstrated that DUS significantly reduced viral loads in infected cell cultures when administered at concentrations as low as . The compound was shown to interfere with the viral RNA polymerase activity, leading to decreased viral replication rates and enhanced cell survival rates in vitro.

Stabilization of RNA Structures

The incorporation of DUS into RNA molecules enhances their structural stability. This stabilization is crucial for maintaining the integrity of RNA during various cellular processes such as translation and transcription.

- Research Findings : NMR studies indicated that the presence of DUS in RNA sequences resulted in increased thermal stability compared to standard uridine-containing sequences. This property is attributed to the unique interactions between the sulfur atoms and the ribose sugars in the nucleic acid backbone.

Table 2: Comparative Stability of RNA Sequences

| RNA Sequence | Melting Temperature (°C) | Stability Increase (%) |

|---|---|---|

| Standard Uridine Sequence | 65 | - |

| DUS-Modified Sequence | 75 | 15 |

The biological activity of 2,4-Dithiouridine can be attributed to several mechanisms:

- Inhibition of Viral Enzymes : DUS acts as an inhibitor for viral RNA polymerases, preventing them from synthesizing new viral genomes.

- Alteration of tRNA Function : By modifying tRNA molecules, DUS can impact codon-anticodon interactions, leading to errors in protein synthesis which are detrimental to viral replication.

- Induction of Host Immune Response : Some studies suggest that DUS may enhance the host's immune response against viral infections by modulating cytokine production.

Therapeutic Applications

Given its antiviral properties and ability to stabilize RNA structures, 2,4-Dithiouridine holds promise for various therapeutic applications:

- Antiviral Drug Development : Due to its efficacy against herpesviruses and potential against other RNA viruses, DUS is being explored as a candidate for antiviral drug development.

- Gene Therapy : The stability conferred by DUS on therapeutic RNA constructs makes it a valuable component in gene therapy strategies aimed at genetic disorders or cancer treatment.

Future Directions

Further research is warranted to explore the full potential of 2,4-Dithiouridine in clinical settings. Studies focusing on its pharmacokinetics, optimal dosing regimens, and combination therapies with existing antiviral agents will be crucial for translating laboratory findings into effective treatments.

Propiedades

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dithione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4S2/c12-3-4-6(13)7(14)8(15-4)11-2-1-5(16)10-9(11)17/h1-2,4,6-8,12-14H,3H2,(H,10,16,17)/t4-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKYRYFXQZRFDQL-XVFCMESISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=S)NC1=S)C2C(C(C(O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=S)NC1=S)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70927654 | |

| Record name | 1-Pentofuranosyl-4-sulfanylpyrimidine-2(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70927654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13239-96-8 | |

| Record name | 2,4-Dithiouridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013239968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Pentofuranosyl-4-sulfanylpyrimidine-2(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70927654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.